Product packaging for 2,4,5-Trichlorophenyl acrylate(Cat. No.:CAS No. 40952-23-6)

2,4,5-Trichlorophenyl acrylate

Cat. No.: B15471782
CAS No.: 40952-23-6
M. Wt: 251.5 g/mol
InChI Key: WPRNUAVQZCFEOA-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl acrylate is an activated acrylate ester monomer of significant value in polymer and materials science research. Its primary research application is in the synthesis of specialized copolymers. Due to the reactivity imparted by the trichlorophenyl group, this monomer is particularly useful for creating "flexible crosslinked" copolymers, for example, with styrene, which are ideally suited for use as polymeric reagents and polymer supports . These polymer networks can facilitate various chemical transformations and serve as platforms for binding molecules of interest. Furthermore, this compound has been studied in copolymerizations with other monomers such as N-vinyl-2-pyrrolidone, where research focuses on determining reactivity ratios and the resulting molecular weights of the copolymers . Researchers utilize this compound to design novel macromolecular architectures with specific thermal and chemical properties. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Proper personal protective equipment should be worn when handling this chemical, and it should be used only by qualified personnel in a well-controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl3O2 B15471782 2,4,5-Trichlorophenyl acrylate CAS No. 40952-23-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40952-23-6

Molecular Formula

C9H5Cl3O2

Molecular Weight

251.5 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) prop-2-enoate

InChI

InChI=1S/C9H5Cl3O2/c1-2-9(13)14-8-4-6(11)5(10)3-7(8)12/h2-4H,1H2

InChI Key

WPRNUAVQZCFEOA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatives of 2,4,5 Trichlorophenyl Acrylate

Direct Synthesis of 2,4,5-Trichlorophenyl Acrylate (B77674)

The primary method for synthesizing 2,4,5-Trichlorophenyl acrylate is through the direct esterification of 2,4,5-trichlorophenol (B144370). This process involves the formation of an ester linkage between the phenolic hydroxyl group and an acrylic acid derivative.

Esterification Reactions and Optimizations

The synthesis is typically achieved via an esterification reaction between 2,4,5-trichlorophenol and acryloyl chloride. This reaction often follows the principles of the Schotten-Baumann reaction, which is well-suited for creating esters from alcohols (or phenols) and acyl chlorides. researchgate.net To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is incorporated. Triethylamine is a commonly used base for this purpose, as it effectively scavenges the generated HCl. researchgate.net

Optimization of the reaction involves careful selection of solvents and control of temperature. Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) are preferred to prevent hydrolysis of the highly reactive acryloyl chloride. researchgate.net The reaction is often conducted at reduced temperatures, for instance, around 10°C, to control the exothermic nature of the reaction and minimize potential side reactions, such as the polymerization of the acrylate moiety. researchgate.net

ParameterConditionPurposeReference
Reactants2,4,5-Trichlorophenol & Acryloyl ChlorideFormation of the ester bond. researchgate.net
SolventTetrahydrofuran (THF) or DichloromethaneProvides a non-reactive medium for the reaction. researchgate.net
BaseTriethylamineNeutralizes HCl byproduct. researchgate.net
TemperatureLow temperatures (e.g., 10°C)Controls reaction rate and minimizes side reactions. researchgate.net

Role of Precursors and Reaction Conditions

The successful synthesis of this compound is critically dependent on the purity of its precursors: 2,4,5-trichlorophenol and an acrylic acid source (typically acryloyl chloride).

2,4,5-Trichlorophenol: This precursor can be synthesized through several routes. A conventional industrial method involves the hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) at high temperatures. google.com However, alternative laboratory-scale syntheses are available. One such method is the Sandmeyer-type reaction, which starts with the diazotization of 2,4,5-trichloroaniline (B140166) in a sulfuric acid solution, followed by hydrolysis of the resulting diazonium salt in the presence of copper(II) sulfate (B86663) at an elevated temperature (around 80°C). chemicalbook.com Another approach involves the selective monochlorination of 2,5-dichlorophenol (B122974) at the 4-position using sulfuryl chloride in the presence of a sulfur catalyst and sulfuric acid. google.com

Acryloyl Chloride: This is the most common acylating agent for this synthesis due to its high reactivity. It is commercially available and typically used in slight excess to ensure complete conversion of the phenol (B47542).

PrecursorSynthesis MethodKey ReagentsReference
2,4,5-TrichlorophenolFrom 2,4,5-TrichloroanilineSulfuric acid, Sodium nitrite, Copper(II) sulfate chemicalbook.com
2,4,5-TrichlorophenolFrom 2,5-DichlorophenolSulfuryl chloride, Sulfuric acid, Sulfur catalyst google.com
2,4,5-TrichlorophenolFrom 1,2,4,5-TetrachlorobenzeneMethanolic Sodium Hydroxide (B78521) google.com

Synthesis of Related Chlorophenyl Acrylate and Acrylamide (B121943) Monomers

The core structure of this compound serves as a template for a variety of related monomers, including acrylamides and other functionalized derivatives.

N-(2,4,5-Trichlorophenyl) Acrylamide Synthesis

A structurally related monomer, N-(2,4,5-trichlorophenyl) acrylamide (CPAM), has been synthesized and characterized. tandfonline.com The synthesis does not involve an ester linkage but rather an amide bond. It is prepared by condensing acrylic acid with 2,4,5-trichloroaniline. tandfonline.com To facilitate the formation of the amide bond, a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), is used in a dichloromethane solvent. tandfonline.com This method provides a direct route to the acrylamide monomer with high selectivity and yield, avoiding the use of more reactive and less selective acyl chlorides. tandfonline.com The resulting CPAM monomer has been characterized using FT-IR, ¹H NMR, and mass spectroscopy. tandfonline.com

Functionalized this compound Derivatives

The this compound monomer can be used to create functionalized derivatives and polymers. The reactivity of the acrylate group allows for its incorporation into polymer chains, while the trichlorophenyl group imparts specific properties to the resulting material.

One example of a functionalized derivative is the compound formed by the reaction of this compound with aziridine (B145994). ontosight.ai This introduces a reactive aziridine ring into the structure, which can be useful for further chemical modifications or for applications in biomedical materials. ontosight.ai

Furthermore, this compound can be copolymerized with other monomers. Copolymers based on this activated acrylate have been employed in the synthesis of electroactive polymers and polymeric reagents. researchgate.net The incorporation of the halogenated phenyl acrylate can enhance properties such as thermal stability. researchgate.net

Multi-component Reactions Incorporating the this compound Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. nih.govmdpi.com While specific examples of MCRs incorporating this compound are not prominently documented, its chemical structure suggests potential for its use in such reactions.

The acrylate moiety contains an electrophilic double bond, making it a suitable Michael acceptor. This is a key transformation in many MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis, which involves a Michael addition step. mdpi.com It is conceivable that this compound could participate in a pseudo-four-component Hantzsch-type reaction, reacting with an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. In this hypothetical scenario, the acrylate would act as the Michael acceptor, leading to a highly functionalized dihydropyridine with a pending 2,4,5-trichlorophenoxy ethyl group. The activated nature of halogenated phenyl acrylates makes them intriguing candidates for developing novel MCRs to build molecular complexity. researchgate.net

Purification and Isolation Techniques for this compound and Its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products from the reaction mixture. The choice of purification method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and volatility. Common techniques employed include recrystallization, column chromatography, distillation, and extraction.

Recrystallization is a widely used technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. For instance, a derivative, N-(2,4,5-trichlorophenyl) acrylamide, is purified by recrystallization from aqueous methanol (B129727) to yield pure crystals. The general process involves dissolving the impure compound in a minimal amount of a hot solvent and then allowing it to cool slowly. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Column chromatography is another powerful technique for separating and purifying compounds from a mixture. This method utilizes a stationary phase (e.g., silica (B1680970) gel or alumina) packed into a column and a mobile phase (a solvent or mixture of solvents) that flows through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For example, crude 2-(benzothiazolylthio)ethyl acrylate, a yellow oil, has been purified using silica gel column chromatography with dichloromethane as the eluent. In the purification of various acrylate derivatives, column chromatography with a chloroform:methanol (9:1) mixture as the eluent has been successfully employed. High-performance liquid chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to push the solvent through the column, leading to a much higher resolution and faster separation. HPLC can be used for the analysis and separation of acrylate compounds, often using a reversed-phase column and a mobile phase such as an acetonitrile-water system.

Distillation is a suitable method for purifying volatile liquids based on differences in their boiling points. For precursors to acrylate synthesis, such as 2,4,5-trichlorophenol, steam distillation or vacuum steam distillation can be employed to separate it from higher-boiling condensation products. e3s-conferences.org In one patented process, 2,4,5-trichlorophenol was recovered with a purity of 83% to 96% via steam distillation. google.com For the purification of acrylic acid, another key precursor, fractional distillation at reduced pressure is a common method. orgsyn.org

Extraction is used to separate a desired compound from a mixture by taking advantage of its solubility in a particular solvent. For instance, after a synthesis, the reaction mixture can be poured into water, and the product can be extracted using an organic solvent like ether. The organic layer is then separated, dried, and the solvent is evaporated to yield the purified product. This method was used in the purification of 2,4-dichlorophenyl acrylate. rsc.org The precursor, 2,4,5-trichlorophenol, can also be purified by extraction. google.com After destroying the excess catalyst with water or acid, the mixture is filtered, and the layers are separated. The product can be recovered from the organic layer by evaporating the solvent. google.com

The following tables summarize the purification techniques for some acrylate derivatives and precursors.

Table 1: Purification of Acrylate Derivatives

Compound Name Purification Method Details
N-(2,4,5-trichlorophenyl) acrylamide Recrystallization The crude product was recrystallized from aqueous methanol to yield pure crystals.
2-(Benzothiazolylthio)ethyl acrylate Column Chromatography The crude oil was purified using silica gel column chromatography with dichloromethane as the eluent.
(Z)-3-(4-Chlorophenyl)-2-(substitutedbenzamido)acrylate esters Column Chromatography The precipitate was purified by column chromatography with chloroform:methanol (9:1) as the eluent. google.com
2,4-Dichlorophenyl acrylate Extraction The product was extracted with ether, and the ether layer was separated and evaporated. The resulting liquid monomer was dried over anhydrous calcium chloride in a vacuum. rsc.org
Poly(2,4-dichlorophenyl acrylate-co-methyl methacrylate) Precipitation The polymer was precipitated from a dimethylformamide (DMF) solution by pouring it into a large volume of methanol with stirring. The precipitate was filtered and washed with methanol. rsc.org

Table 2: Purification of Precursors

Compound Name Purification Method Details
2,4,5-Trichlorophenol Distillation The product was isolated via steam distillation, resulting in 99.5% purity. e3s-conferences.org
2,4,5-Trichlorophenol Extraction The product was extracted into an organic solvent, which was then evaporated. It could also be extracted into aqueous alkali, precipitated by acidification, and recovered by filtration. google.com
Acrylic Acid Distillation The product was distilled at 53-56°C/25 mm Hg. orgsyn.org
Acrylic Acid Freezing The product can be purified by freezing and decanting the supernatant liquid multiple times to achieve 97% purity. orgsyn.org

Spectroscopic and Advanced Structural Characterization of 2,4,5 Trichlorophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for providing a detailed atom-by-atom map of a molecule's carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,4,5-trichlorophenyl acrylate (B77674) is expected to exhibit distinct signals corresponding to the aromatic and vinylic protons. The 2,4,5-trichlorophenyl ring contains two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as singlets, or as doublets with a small meta-coupling constant, in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. For comparison, the two protons of the precursor, 2,4,5-trichlorophenol (B144370), appear at distinct chemical shifts. t3db.cachemicalbook.com

The acrylate group gives rise to a characteristic set of three vinylic proton signals. These protons, often labeled as H_a, H_b, and H_c, exhibit complex splitting patterns due to both geminal (two-bond) and vicinal (three-bond) couplings. libretexts.org The typical chemical shift ranges and coupling constants for acrylates are well-established. libretexts.org The proton geminal to the carbonyl group (H_a) is usually the most deshielded. The two terminal vinylic protons (H_b and H_c) will appear as doublets of doublets, with distinct coupling constants for their cis and trans relationships to the other vinylic proton.

Table 1: Predicted ¹H NMR Data for 2,4,5-Trichlorophenyl Acrylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic H7.3 - 7.8s or d-
Aromatic H7.5 - 8.0s or dsmall meta coupling
Vinylic H (gem to ester)6.2 - 6.5ddJ_trans ≈ 17, J_cis ≈ 10
Vinylic H (trans to ester)6.0 - 6.3ddJ_trans ≈ 17, J_gem ≈ 1.5
Vinylic H (cis to ester)5.8 - 6.1ddJ_cis ≈ 10, J_gem ≈ 1.5

Note: The predicted values are based on typical ranges for phenyl acrylates and substituted benzenes. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected. The carbonyl carbon of the ester group will appear as a singlet at the downfield end of the spectrum, typically in the range of δ 160-170 ppm. The vinylic carbons of the acrylate group will resonate at approximately δ 125-135 ppm. The six carbons of the trichlorophenyl ring will have chemical shifts influenced by the chlorine and ester group substituents, with the carbon atoms directly bonded to chlorine showing significant downfield shifts. A ¹³C NMR spectrum is available for the precursor, 2,4,5-trichlorophenol, which can serve as a reference for the aromatic carbon signals. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)162 - 166
Vinylic (=CH₂)128 - 132
Vinylic (=CH)130 - 135
Aromatic (C-O)145 - 150
Aromatic (C-Cl)128 - 138
Aromatic (C-H)120 - 130

Note: The predicted values are based on general values for phenyl acrylates and chlorinated benzenes.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the definitive assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the vinylic protons of the acrylate group, confirming their connectivity.

HSQC: An HSQC experiment would directly correlate each proton signal with its attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in both the aromatic ring and the acrylate moiety.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the acrylate group and the trichlorophenyl ring through the ester linkage, by observing a correlation between the vinylic protons and the carbonyl carbon, as well as between the aromatic protons and the ester-linked aromatic carbon.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

Functional Group Identification

The IR and Raman spectra of this compound will be dominated by characteristic vibrations of the ester and the substituted aromatic ring. The most prominent feature in the IR spectrum is expected to be the strong absorption band of the ester carbonyl (C=O) stretching vibration, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also give rise to strong bands in the 1300-1100 cm⁻¹ region. spectroscopyonline.com The presence of the acrylate C=C double bond will be indicated by a stretching vibration around 1640 cm⁻¹. The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations of the trichlorophenyl group are expected in the fingerprint region, typically below 1100 cm⁻¹.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and would provide complementary information. The C=C stretching of the acrylate and the aromatic ring are expected to show strong Raman signals. nih.gov

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Vinylic C-H Stretch3100 - 3000MediumMedium
Carbonyl (C=O) Stretch1750 - 1730StrongMedium
Vinylic C=C Stretch1645 - 1635MediumStrong
Aromatic C=C Stretch1600 - 1450Medium-StrongStrong
C-O Stretch (Ester)1300 - 1100StrongMedium
C-Cl Stretch1100 - 700StrongStrong

Note: These are general frequency ranges and the actual positions and intensities can be influenced by the specific molecular environment and intermolecular interactions.

Conformational Analysis

The flexibility of the ester linkage allows for the possibility of different rotational isomers (conformers) for this compound. These conformers may have distinct vibrational frequencies for certain modes, particularly those involving the ester group and the adjacent bonds. By analyzing the vibrational spectra, potentially with the aid of computational modeling, it may be possible to identify the predominant conformation in the solid state or in solution. For other acrylate molecules, conformational analysis has been successfully performed using vibrational spectroscopy. imim.pl The study of temperature-dependent spectral changes can also provide insights into the conformational equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the presence of two key chromophores: the trichlorinated benzene (B151609) ring and the acrylate functional group.

The aromatic ring, with its π-electron system, is expected to exhibit characteristic absorption bands. Research on the related compound 2,4,5-Trichlorophenol (2,4,5-TCP) in an aqueous solution revealed two main absorption maxima at 231 nm and 288 nm uobabylon.edu.iq. These absorptions are attributed to π → π* transitions within the benzene ring, with their positions and intensities influenced by the chloro- and hydroxyl- substituents. Similarly, the UV spectrum for 2,4,5-trichlorophenol in a sodium hydroxide (B78521) solution shows absorption maxima at 244 nm and 310 nm nih.gov. The acrylate group (C=C-C=O) also contains a conjugated π-system and typically exhibits a strong π → π* transition at shorter wavelengths, often below 220 nm, and a weaker n → π* transition at longer wavelengths.

In the complete this compound molecule, the electronic transitions of the trichlorophenyl ring are expected to be the dominant feature in the spectrum above 220 nm. The ester linkage provides electronic insulation, so the spectrum will likely resemble an additive effect of the two main chromophores rather than a significantly different pattern arising from extended conjugation between the ring and the acrylate double bond. The precise λmax values and molar absorptivities (ε) would be determined by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or hexane, and recording the absorbance across the UV-Vis range.

Table 1: Representative UV-Vis Absorption Data for a Related Chromophore

Compoundλmax 1 (nm)λmax 2 (nm)Solvent/ConditionsReference
2,4,5-Trichlorophenol231288Aqueous Solution, pH=1 uobabylon.edu.iq
2,4,5-Trichlorophenol2443100.1 N Sodium Hydroxide nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and structural details of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₉H₅Cl₃O₂ and a calculated molecular weight of approximately 251.5 g/mol nih.gov.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed. A key feature of this peak would be a characteristic isotopic pattern due to the presence of three chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in a cluster of peaks for the molecular ion and any chlorine-containing fragments, with predictable intensity ratios (e.g., for three chlorines: M, M+2, M+4, M+6).

The fragmentation of this compound is expected to proceed through several key pathways. Common fragmentation patterns for esters include cleavage of the C-O bond, leading to the formation of an acylium ion and a phenoxy radical, or vice versa.

Loss of the Acryloyl Group: Cleavage could lead to the formation of a trichlorophenoxy cation [C₆H₂Cl₃O]⁺.

Formation of Acryloyl Cation: A prominent peak at m/z 55, corresponding to the acryloyl cation [CH₂=CH-C=O]⁺, is expected and has been reported as the top peak in its GC-MS data nih.gov.

Formation of Trichlorophenol Ion: Rearrangement and cleavage can lead to the formation of a trichlorophenol radical cation [C₆H₃Cl₃O]⁺• with an expected m/z around 196 (for ³⁵Cl isotopes).

Loss of CO₂: Decarboxylation from fragment ions is also a possible pathway.

Analysis of a related compound, N-(2,4,5-trichlorophenyl) acrylamide (B121943), confirmed a molecular ion peak at m/z 250, supporting the expected mass range for this class of molecules tandfonline.com.

Table 2: Key Mass Spectrometry Data for this compound

PropertyValue/DescriptionReference
Molecular FormulaC₉H₅Cl₃O₂ nih.gov
Molecular Weight251.5 g/mol nih.gov
Monoisotopic Mass249.935512 Da nih.gov
Primary Fragmentation Ion (m/z)55 (Base Peak) nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions researchgate.net. As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

However, insight into the likely solid-state conformation and packing can be inferred from studies on closely related molecules. For instance, the crystal structure of N-(2,4,5-trichlorophenyl)-2-chloroacetamide has been determined znaturforsch.com. This compound shares the 2,4,5-trichlorophenyl moiety, which is critical in dictating crystal packing through intermolecular forces like π-π stacking and halogen bonding.

Table 3: Crystallographic Data for a Structurally Related Compound, N-(2,4,5-trichlorophenyl)-2-chloroacetamide

ParameterValueReference
Crystal SystemMonoclinic znaturforsch.com
Space GroupP2₁/n znaturforsch.com
a (Å)4.732(1) znaturforsch.com
b (Å)29.522(3) znaturforsch.com
c (Å)7.734(1) znaturforsch.com
β (°)108.33(1) znaturforsch.com
Z (Formula Units)4 znaturforsch.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for separating this compound from reactants, byproducts, or other components in a mixture, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The NIST spectral database entry for this compound was obtained via GC-MS nih.gov. In a typical GC method, a capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, would be used to separate the components of a sample based on their boiling points and polarity nist.govd-nb.info. The separated components then enter the mass spectrometer for identification. This technique is powerful for both qualitative identification (via library matching of mass spectra) and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for compounds that may be thermally sensitive or for analyzing complex mixtures e3s-conferences.orgperkinelmer.com. For acrylate monomers, reversed-phase HPLC is commonly employed. A study on the analysis of 12 acrylate compounds used a C18 column (ZORBAX SB-AQ) with a gradient elution of acetonitrile (B52724) and water, and detection was performed using a diode-array detector (DAD) at a wavelength of 210 nm e3s-conferences.org. This method demonstrates good separation with high sensitivity and reproducibility e3s-conferences.org. Such an approach could be readily adapted for the purity assessment of this compound, where it would be separated from starting materials like 2,4,5-trichlorophenol and any potential polymerization inhibitors or byproducts.

Table 4: Representative Chromatographic Conditions for Acrylate Analysis

TechniqueParameterDescription/ValueReference
HPLCColumnZORBAX SB-AQ (C18), 250 mm x 4.6 mm, 5 µm e3s-conferences.org
HPLCMobile PhaseGradient of Acetonitrile and Water e3s-conferences.org
HPLCDetectorDiode Array Detector (DAD) at 210 nm e3s-conferences.org
GCColumn5% Phenyl methyl siloxane, 30 m x 0.25 mm nist.gov
GCDetectorMass Spectrometer (MS) nih.gov

Chemical Reactivity and Mechanistic Studies of 2,4,5 Trichlorophenyl Acrylate

Reactivity of the Acrylate (B77674) Moiety

The acrylate portion of the molecule, characterized by a carbon-carbon double bond conjugated with a carbonyl group, is the primary site for a variety of addition reactions.

Electrophilic and Nucleophilic Additions

The electron-poor nature of the alkene in acrylates makes it susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Addition: While the double bond of an alkene is typically electron-rich and readily undergoes electrophilic addition, in acrylates, the electron-withdrawing character of the adjacent carbonyl group deactivates the double bond towards many electrophiles. libretexts.org However, strong electrophiles such as hydrogen halides (HX) can still add across the double bond, typically following Markovnikov's rule where the hydrogen atom attaches to the carbon with more hydrogen substituents. libretexts.org The reaction proceeds through a carbocation intermediate, which is then attacked by the halide anion. libretexts.org

Nucleophilic Addition (Michael Addition): The conjugation of the double bond with the carbonyl group renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a process known as the Michael or conjugate addition. masterorganicchemistry.com This is a highly significant reaction for acrylates. A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can participate in this 1,4-addition. masterorganicchemistry.comnih.gov The reaction is typically catalyzed by a base and proceeds through a resonance-stabilized enolate intermediate. masterorganicchemistry.com For instance, the reaction of an acrylate with a thiol is a common example of a Michael addition. nih.gov

A generalized scheme for the Michael addition to an acrylate is shown below:

Step 1: Deprotonation of a nucleophile to form a potent nucleophile.

Step 2: Nucleophilic attack at the β-carbon of the acrylate.

Step 3: Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

The efficiency of the Michael addition is influenced by the nature of the nucleophile and the reaction conditions. The table below summarizes the reactivity of various nucleophiles in Michael additions.

Nucleophile TypeExampleGeneral Reactivity
Soft NucleophilesThiolates, EnolatesHigh
Hard NucleophilesGrignard ReagentsTend to favor 1,2-addition (attack at the carbonyl carbon)
AminesPrimary and Secondary AminesReadily undergo Michael addition

This table provides a generalized overview of nucleophile reactivity in Michael additions.

Radical Reactions

The double bond of the acrylate moiety is highly susceptible to radical reactions, most notably radical polymerization. This reactivity is the foundation for the synthesis of polyacrylates.

Radical Polymerization: This process is initiated by a radical species, which can be generated from an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or irradiation. researchgate.netresearchgate.net The polymerization proceeds via a chain mechanism involving initiation, propagation, and termination steps. Copolymers of substituted phenyl acrylates, such as 2,4-dichlorophenyl acrylate, have been synthesized via free radical polymerization. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.educmu.edu This method utilizes a transition metal complex (e.g., a copper-ligand complex) to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. cmu.educmu.edunih.gov This controlled mechanism enables the preparation of block copolymers by sequential monomer addition. cmu.edu The general scheme for ATRP involves the reversible activation of a dormant alkyl halide species by a transition metal complex to generate a radical that can then propagate. cmu.edu

The table below outlines the key components and their roles in a typical ATRP of an acrylate.

ComponentExampleFunction
Monomertert-Butyl acrylateThe building block of the polymer chain
InitiatorAlkyl halide (e.g., ethyl α-bromoisobutyrate)Provides the initial radical and the transferable halogen atom
CatalystCopper(I) halide (e.g., CuBr)Activates the dormant species
LigandAmine-based ligand (e.g., PMDETA)Solubilizes and modulates the reactivity of the copper catalyst

This table illustrates the typical components used in the ATRP of acrylates. cmu.educhegg.com

Reactivity of the 2,4,5-Trichlorophenyl Moiety

The aromatic ring of 2,4,5-trichlorophenyl acrylate is substituted with three chlorine atoms and an acrylate group, all of which influence its reactivity.

Substituent Effects on Aromatic Ring Reactivity

The chlorine atoms are deactivating, electron-withdrawing groups due to their inductive effect, making the aromatic ring less susceptible to electrophilic aromatic substitution than benzene (B151609). nih.gov The acrylate group, specifically the ester linkage, is also an electron-withdrawing group. Collectively, these substituents significantly deactivate the ring towards electrophilic attack.

Conversely, the electron-withdrawing nature of the chlorine atoms and the acrylate group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

Chemical Transformations of Chlorine Atoms

The chlorine atoms on the phenyl ring can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The rate of SNAr reactions is dependent on the nature of the nucleophile, the leaving group, and the substitution pattern on the aromatic ring. nih.govrsc.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition that is met in this compound. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com

The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. nih.govrsc.org

Mechanistic Pathways in Organic Reactions Involving this compound

In a reaction with a species that can act as both a nucleophile and a radical initiator, a competition between Michael addition and radical polymerization could be envisioned. The outcome would depend on the specific reactant and the reaction conditions (e.g., temperature, presence of light or initiators).

Similarly, under conditions with a strong nucleophile, a reaction could potentially occur at either the β-carbon of the acrylate (Michael addition) or at one of the chlorinated positions on the aromatic ring (SNAr). The regioselectivity would be influenced by the nature of the nucleophile and the relative activation of the two electrophilic sites.

For instance, in a reaction with a soft nucleophile like a thiol under basic conditions, a Michael addition to the acrylate moiety would be the more probable pathway. In contrast, forcing conditions with a very strong nucleophile might lead to substitution of one of the chlorine atoms on the aromatic ring.

Elucidation of Reaction Intermediates

The primary reaction pathway studied for this compound is free-radical polymerization. In this process, the key reaction intermediates are carbon-centered radicals. The mechanism is understood to proceed through the well-established stages of initiation, propagation, and termination, common to vinyl monomers.

Initiation: The process begins with the homolytic cleavage of an initiator, such as azobisisobutyronitrile (AIBN), to form primary radicals. This radical then adds across the carbon-carbon double bond of the this compound monomer, creating a new, larger radical species. This new species is the first monomer radical intermediate.

Propagation: The monomer radical intermediate is the key propagating species. It rapidly adds to subsequent monomer molecules, extending the polymer chain. The active center is a propagating radical at the growing end of the polymer chain. tulane.edu The stability and reactivity of this radical intermediate are influenced by the attached 2,4,5-trichlorophenyl ester group. While specific studies focusing on the direct spectroscopic observation or trapping of the this compound radical intermediate are not detailed in available literature, its existence is inferred from the kinetics and products of polymerization. tulane.eduacs.org

The general structure of the propagating chain radical intermediate for poly(this compound) is presumed to be:

Generated code

Polymerization Chemistry and Advanced Materials Applications of 2,4,5 Trichlorophenyl Acrylate

Homopolymerization of 2,4,5-Trichlorophenyl Acrylate (B77674)

The synthesis of homopolymers from 2,4,5-trichlorophenyl acrylate, resulting in poly(this compound), has been achieved through free radical polymerization. Research has shown that the homopolymer of this compound (Mₓ) can be synthesized at low conversion rates (~4%) to yield a polymer with a number-average molecular weight (Mₙ) of 20,350 and a polydispersity index (Mₙ/Mₙ) of 2.0. acs.org

The propagation step involves the rapid and sequential addition of monomer molecules to the growing radical chain end. youtube.com This process is typically highly exothermic. youtube.com Termination, which limits the final molecular weight, occurs when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation). imaging.org

For acrylate polymerizations, kinetic phenomena such as autoacceleration (a rapid increase in polymerization rate and molecular weight due to diffusion-limited termination in viscous media) and autodeceleration (a decrease in rate at high conversion due to diffusion-controlled propagation) can be observed. imaging.org While general kinetic principles of acrylate polymerization are well-established, specific kinetic parameters, such as the rate constants for propagation (kₚ) and termination (kₜ) for this compound, are not extensively documented in the reviewed literature.

Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edunih.gov These techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, rely on establishing a dynamic equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species. sigmaaldrich.comcmu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP typically employs a transition metal complex (e.g., copper halides with amine-based ligands) to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. sigmaaldrich.comcmu.edu This method has been successfully applied to a wide range of acrylate monomers, allowing for the synthesis of well-defined homopolymers and block copolymers. cmu.educmu.educmu.edu The general procedure involves the use of an alkyl halide initiator and a catalyst system to mediate the polymerization. cmu.educhegg.com While specific applications of ATRP to this compound are not detailed in the available literature, the established protocols for other acrylates suggest its feasibility. cmu.educmu.eduresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a highly versatile CRP technique that utilizes a chain transfer agent (CTA), typically a dithioester, trithiocarbonate, xanthate, or dithiocarbamate, to control the polymerization. nih.govsigmaaldrich.com The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, thus transferring the chain. This process allows for the synthesis of polymers with complex architectures and high end-group fidelity. nih.govdigitellinc.com The successful RAFT polymerization of various acrylate monomers suggests that, with the appropriate selection of a CTA and initiator, this technique could be effectively applied to this compound. sigmaaldrich.comnih.gov

Copolymerization Studies of this compound

Copolymerization extends the range of properties achievable from a single monomer. The incorporation of this compound into copolymers has been studied, particularly with styrene (B11656), to understand its reactivity and the properties of the resulting materials.

The free radical copolymerization of this compound (Mₓ) with styrene (M₂) in chlorobenzene (B131634) at 60 °C, initiated by AIBN, has been investigated. acs.org The monomer reactivity ratios, which describe the relative rate at which a growing polymer chain radical adds to the same or the other monomer, were determined. wikipedia.org Using the Kelen and Tüdős method for analysis, the reactivity ratios were found to be rₓ = 0.29 ± 0.03 and r₂ = 0.25 ± 0.03. acs.org

The product of the reactivity ratios (rₓ * r₂) is 0.0725. Since both rₓ and r₂ are less than 1, this indicates that the system has a tendency towards alternating copolymerization, where the two monomers prefer to add to the other type of monomer radical over their own. wikipedia.org This behavior leads to a more regular alternation of monomer units along the polymer chain. wikipedia.orgresearchgate.net

The composition of the copolymers of this compound and styrene was determined through elemental analysis, specifically by quantifying the chlorine content. acs.org This method allows for a direct correlation between the chlorine percentage and the molar fraction of the this compound units in the copolymer.

Studies have shown that the composition of the copolymer is dependent on the initial monomer feed ratio. acs.org Furthermore, the molecular weight of the resulting copolymer is also influenced by the monomer feed. As the molar ratio of this compound (Mₓ) to styrene (M₂) in the feed increases, a decrease in the weight-average molecular weight (Mₙ) and an increase in the polydispersity index (Mₙ/Mₙ) are observed. acs.org This suggests that this compound may have a higher chain transfer constant than styrene or that the resulting radical is less reactive, leading to lower molecular weights.

The table below summarizes the effect of the initial monomer feed composition on the molecular weight and polydispersity of the resulting copolymers at approximately 10% conversion.

Mole Fraction of Mₓ in FeedMolar Ratio Mₓ:M₂Weight-Average Molecular Weight (Mₙ)Polydispersity Index (Mₙ/Mₙ)
0.077:9346,4301.74
0.9292:821,5702.14
Data sourced from Reddy, B. S. R., Arshady, R., & George, M. H. (1983). acs.org

The microstructure of a copolymer, including the distribution of monomer sequences, is a direct consequence of the monomer reactivity ratios. researchgate.net For the this compound and styrene system, with reactivity ratios both being less than one (rₓ = 0.29, r₂ = 0.25), the copolymer will have a significant degree of alternating monomer units. acs.orgwikipedia.org This means that sequences of Mₓ-M₂ are favored over Mₓ-Mₓ or M₂-M₂ blocks.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for characterizing the microstructure of polymers. acs.org The ¹³C NMR spectra of the homopolymers of this compound and styrene, as well as their equimolar copolymer, have been reported, providing insight into the chemical environment of the carbon atoms within the polymer backbone and side chains. acs.org This analytical technique can be used to confirm the incorporation of both monomers and, in more detailed studies, to quantify the sequence distribution (dyads, triads, etc.) within the copolymer chain.

Investigation of Diverse Comonomer Systems

The incorporation of this compound into copolymers allows for the modification of polymer properties by combining its characteristics with those of other monomers. Research has been conducted into its copolymerization behavior, particularly with widely used monomers like styrene, to understand its reactivity and the properties of the resulting materials.

A key study investigated the free-radical copolymerization of this compound (M₁) with styrene (M₂) in a chlorobenzene solution at 60°C, using α,α'-azobisisobutyronitrile (AIBN) as the initiator. The compositions of the resulting copolymers were determined through chlorine analysis. This analysis is crucial for calculating the monomer reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of its own kind or the comonomer.

The reactivity ratios were determined using the Kelen and Tudos method, yielding values of r₁ = 0.29 ± 0.03 for this compound and r₂ = 0.25 ± 0.03 for styrene. Since both reactivity ratios are less than one (r₁ < 1 and r₂ < 1), it indicates that both types of growing polymer chains (one ending in a this compound unit and one ending in a styrene unit) preferentially react with the other monomer rather than their own kind. This behavior leads to a tendency for the monomers to alternate along the polymer chain, rather than forming long blocks of a single monomer. The product of the reactivity ratios (r₁r₂ ≈ 0.07) is close to zero, which further supports the formation of a copolymer with a high degree of alternation.

The study also explored how the monomer feed composition affects the molecular weight of the resulting copolymers. As the proportion of this compound in the initial monomer mixture was increased, a corresponding decrease in the weight-average molecular weight (Mw) of the final copolymer was observed. For instance, changing the feed ratio from approximately 7:93 to 92:8 (this compound to styrene) resulted in the Mw dropping from 46,430 to 21,570. Concurrently, the polydispersity index (Mw/Mn), which measures the breadth of the molecular weight distribution, increased from 1.74 to 2.14.

Table 1: Copolymerization of this compound (M₁) with Styrene (M₂)

Mole Fraction of M₁ in FeedMole Fraction of M₁ in CopolymerWeight-Average Molecular Weight (Mw)Polydispersity Index (Mw/Mn)
0.0720.20346,4301.74
0.1700.364--
0.2860.470--
0.3850.529--
0.5000.57531,5001.85
0.6150.640--
0.7140.690--
0.8300.770--
0.9200.86521,5702.14
Data sourced from a study on the free radical copolymerization in chlorobenzene at 60°C. Dashes indicate data not provided in the source.

Polymerization Techniques for this compound-Based Materials

The synthesis of polymers from this compound can be achieved through various polymerization techniques, each offering distinct advantages in controlling the polymer structure, molecular weight, and final material form.

Solution Polymerization

Solution polymerization is a common and effective method for producing polymers from this compound, particularly in laboratory settings for research and characterization. In this technique, the monomer, initiator, and the resulting polymer are all soluble in a chosen solvent.

This method was utilized in the study of the copolymerization of this compound with styrene. The polymerization was conducted in chlorobenzene as the solvent, with AIBN serving as the free-radical initiator at a temperature of 60°C. The use of a solvent helps to dissipate the heat generated during the exothermic polymerization reaction, allowing for better temperature control and preventing uncontrolled or runaway reactions. It also reduces the viscosity of the reaction mixture, which facilitates stirring and ensures homogeneity. After the reaction, the resulting copolymer can be isolated by precipitating it in a non-solvent.

Emulsion Polymerization

Emulsion polymerization is a water-based technique widely used in industry to produce polymer dispersions, known as latexes. neliti.com This method typically involves dispersing a water-insoluble monomer in water with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and it primarily occurs within surfactant micelles that have absorbed monomer molecules. researchgate.net This process is advantageous for its rapid rates, high molecular weights, and excellent heat transfer due to the water medium. neliti.com

While specific studies detailing the emulsion polymerization of this compound were not identified, research on the closely related isomer, 2,4,6-trichlorophenyl acrylate, demonstrates the feasibility of this approach for chlorinated phenyl acrylates. A series of porous polymers were prepared using 2,4,6-trichlorophenyl acrylate via polymerization of a high internal phase emulsion (HIPE). This technique, a variant of emulsion polymerization, involves polymerizing a monomer that is part of a concentrated emulsion, leading to a highly porous, open-cellular monolithic material after the dispersed phase is removed. This suggests that this compound could potentially be used in similar emulsion-based systems to create functional porous materials.

Dispersion Polymerization for Spherical Architectures

Dispersion polymerization is a method used to produce monodisperse polymer particles, typically in the micrometer size range. The process starts with a homogeneous solution of monomer, initiator, and a steric stabilizer in a solvent in which the monomer is soluble, but the resulting polymer is not. As polymerization proceeds, the growing polymer chains precipitate and are then stabilized by the adsorbed steric stabilizer, forming stable, often spherical, particles. koreascience.kr

This technique is particularly valuable for creating well-defined polymer spheres for various applications. While dispersion polymerization is a well-established technique for many acrylate monomers, specific research applying this method to this compound to create spherical architectures is not prominently documented. However, the general principles have been successfully applied to other functional acrylates. For instance, RAFT (Reversible Addition-Fragmentation chain Transfer) aqueous dispersion polymerization of monomers like 4-hydroxybutyl acrylate has been used to create a variety of nanoparticle morphologies, including spheres. acs.org This indicates that with the selection of an appropriate solvent and stabilizer system, dispersion polymerization could be a viable route for producing spherical particles of poly(this compound) or its copolymers.

Bulk Polymerization

Bulk polymerization is the simplest polymerization technique as it involves only the monomer and an initiator, without the use of any solvent. nih.gov The initiator is dissolved in the liquid monomer, and the reaction can be initiated by heat or radiation. This method offers the advantage of producing a very pure polymer and achieving a high polymer yield per reactor volume.

Development of Polymeric Materials Incorporating this compound

The development of polymeric materials containing this compound has primarily focused on creating copolymers where the unique properties of the chlorinated monomer can be harnessed. The presence of the bulky, electron-withdrawing trichlorophenyl group can impart specific characteristics to the final polymer, such as altered thermal stability, refractive index, and chemical reactivity.

Research has successfully demonstrated the synthesis of copolymers of this compound with styrene via solution polymerization. The resulting copolymers exhibit a tendency towards an alternating structure, and their molecular weights can be controlled by adjusting the initial monomer feed ratio. For example, increasing the content of this compound leads to copolymers with lower average molecular weights. This tunability is essential for designing materials for specific applications.

Furthermore, work on related isomers like 2,4,6-trichlorophenyl acrylate shows the potential for creating advanced material architectures. The use of this monomer in emulsion-templated polymerization (PolyHIPE) has led to the development of crosslinked, monolithic polymers with a highly porous and open-cellular structure. The reactive ester groups in these materials can be subsequently functionalized, for example, by hydrolysis to carboxylic acids, opening pathways to create functional supports, sorbents, or reactive scaffolds. These findings suggest that this compound is a viable candidate for developing similar advanced polymeric materials with tailored properties and structures.

Synthesis of Polymer Supports and Resins

The monomer this compound is a valuable building block for the synthesis of functional polymer supports and resins. A notable approach involves the copolymerization of this activated ester with other monomers, such as styrene, to create beaded copolymers. researchgate.netcapes.gov.br This method provides a more direct and simpler route to functionalized resins compared to conventional methods that often require multi-step modifications of a pre-formed polymer backbone. researchgate.net

The process typically involves suspension polymerization to produce beaded copolymers of styrene and this compound. researchgate.netcapes.gov.br These beads act as "activated resins," which are stable and can be stored before being converted into the desired functional polymer. researchgate.net The key advantage lies in the activated ester group, which is primed for reaction with various nucleophiles. For instance, aminolysis of these activated resins with an amine carrying a specific functional group allows for the straightforward production of highly functionalized poly(styrene-co-acrylamide) resins. researchgate.net This method also permits precise control over the degree of functionality by adjusting the reaction stoichiometry. researchgate.net

One of the significant findings in this area is the enhanced solvent compatibility of the resulting resins. Copolymers of styrene and acrylamide (B121943), prepared via the this compound intermediate, exhibit favorable swelling behavior in a wide array of solvents. researchgate.net This dual "hydrophobic-hydrophilic" character, imparted by the styrene and acrylamide components respectively, makes them more versatile than resins based purely on styrene or N,N-dimethylacrylamide. researchgate.net This property is of considerable practical importance for applications like solid-phase peptide synthesis, where compatibility with diverse solvents is crucial. researchgate.net

Table 1: Characteristics of Polymer Supports from this compound A summary of copolymer synthesis and properties.

Feature Description Source
Monomers Used This compound, Styrene researchgate.netcapes.gov.br
Polymerization Method Beaded copolymerization (e.g., suspension polymerization) researchgate.net
Product Type Activated resin beads researchgate.net
Key Feature Activated ester groups allow for simple post-polymerization functionalization researchgate.netcapes.gov.br
Example Modification Aminolysis to form poly(styrene-co-acrylamide) resins researchgate.net
Advantage Broader solvent compatibility and swelling range than traditional resins researchgate.net

pH-Responsive Polymeric Systems

While the homopolymer of this compound is not inherently pH-responsive, its true potential in creating pH-sensitive systems is realized through post-polymerization modification. The activated ester chemistry described previously (see Section 5.4.4) is the key to unlocking this functionality. Polymers containing ionizable groups that can donate or accept protons in response to changes in ambient pH are known as pH-responsive polymers. researchgate.netmdpi.com

The poly(this compound) backbone serves as a reactive platform that can be modified with molecules containing acidic or basic functional groups. researchgate.netmdpi.com For example, by reacting the activated ester polymer with a primary amine that also contains a carboxylic acid group (e.g., an amino acid) or a tertiary amine group, the resulting polymer will be decorated with pendant groups that can ionize.

Introduction of Acidic Groups: Reaction with a nucleophile like 4-aminobenzoic acid would introduce carboxylic acid (-COOH) groups. In basic environments (high pH), these groups deprotonate to form carboxylate anions (-COO⁻), leading to electrostatic repulsion along the polymer chain and causing the polymer to swell or dissolve. mdpi.com

Introduction of Basic Groups: Reaction with a nucleophile such as N,N-dimethylethylenediamine would introduce tertiary amine groups. In acidic environments (low pH), these amines become protonated (-NR₂H⁺), again causing chain repulsion and swelling. researchgate.net

This strategy allows for the creation of a wide variety of pH-responsive materials where the transition pH can be tuned by selecting a nucleophile with an appropriate pKa value. rsc.org These smart hydrogels and polymers have applications in targeted drug delivery, where a change in pH (e.g., in tumor microenvironments or specific parts of the gastrointestinal tract) can trigger the release of a therapeutic agent. mdpi.com

Polymers with Specific Optical or Electrical Properties

The incorporation of a 2,4,5-trichlorophenyl group into an acrylate polymer is expected to influence its optical and electrical properties, primarily due to the presence of the aromatic ring and heavy chlorine atoms. While specific studies detailing the comprehensive optical and electrical characterization of poly(this compound) are limited, inferences can be drawn from related chlorinated acrylate polymers. mst.eduresearchgate.net

A key optical property influenced by the chemical structure is the refractive index. Phenyl groups and halogen atoms are known to increase the refractive index of polymers. For instance, 4-chlorophenyl acrylate is noted as a monomer that imparts a higher refractive index (n ≈ 1.55) compared to standard acrylate esters. specialchem.com It is therefore highly probable that polymers derived from this compound also exhibit a high refractive index, making them potential candidates for applications in optical materials, such as specialty coatings, lenses, or optical fibers where precise control over light refraction is needed. researchgate.netresearchgate.net

Regarding electrical properties, halogenated polymers are often investigated for their dielectric properties and flame retardancy. The introduction of chlorine atoms into the polymer structure can enhance its thermal stability and limiting oxygen index (LOI). researchgate.net While typically insulating, the electrical properties of such polymers can be modified by creating composites, for example, by incorporating conductive fillers like metal nanoparticles. mdpi.com The specific contribution of the 2,4,5-trichlorophenyl group to the electrical conductivity or dielectric constant of the homopolymer remains a subject for more detailed investigation.

Table 2: Predicted Influence on Polymer Properties Anticipated effects of the 2,4,5-trichlorophenyl group on polymer characteristics based on analogous structures.

Property Expected Influence Rationale Source
Refractive Index High Presence of aromatic ring and chlorine atoms specialchem.com
Thermal Stability Enhanced Introduction of phenyl ring and chlorine content researchgate.netresearchgate.net
Flame Retardancy Increased Presence of chlorine atoms can increase the Limiting Oxygen Index (LOI) researchgate.net
Solvent Resistance Modified The bulky, hydrophobic side group affects polymer-solvent interactions researchgate.net

Activated Ester Polymer Chemistry for Post-Polymerization Modification

The most significant application of this compound in advanced materials science is its use as an "activated ester" monomer for post-polymerization modification (PPM). researchgate.net PPM is a powerful strategy for synthesizing functional polymers that may be difficult or impossible to create by direct polymerization of the corresponding functional monomer. rsc.org The process involves first creating a stable, reactive precursor polymer, which is then modified in a subsequent step. mdpi.com

The 2,4,5-trichlorophenyl group is an excellent leaving group because its phenoxide anion is stabilized by the electron-withdrawing effects of the three chlorine atoms. This makes the ester's carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. researchgate.net This reactivity is central to its function.

The primary reaction used in the PPM of poly(this compound) and its copolymers is aminolysis. researchgate.net In this reaction, a primary or secondary amine attacks the activated ester, displacing the 2,4,5-trichlorophenoxide and forming a highly stable amide bond. This reaction is typically efficient, proceeds under mild conditions, and often does not require a catalyst. researchgate.net

The versatility of this approach is immense. By choosing different amines, a single precursor polymer can be transformed into a library of different functional polymers with tailored properties. mdpi.com

Examples of Functionalization via Aminolysis:

Biocompatible Coatings: Reacting the polymer with amine-terminated poly(ethylene glycol) (PEG) to create graft copolymers for reducing protein adhesion.

Antimicrobial Surfaces: Attaching amine-containing antimicrobial peptides or quaternary ammonium (B1175870) compounds.

Sensing Materials: Immobilizing amine-functionalized dyes or fluorescent probes.

Chromatography Media: Introducing chiral amines to create stationary phases for separating enantiomers.

This method provides a robust and modular platform for materials design, where the polymer backbone can be synthesized first and its properties fine-tuned later through the facile modification of the activated ester side chains. researchgate.netrsc.org

Table 3: Post-Polymerization Modification via Aminolysis Illustrative examples of functional polymers derived from a poly(this compound) precursor.

Nucleophile (Amine) Resulting Functional Group Potential Application Source
N,N-Dimethylethylenediamine Tertiary Amine pH-Responsive Systems, Gene Delivery researchgate.net
4-Aminobenzoic Acid Carboxylic Acid pH-Responsive Systems, Drug Conjugation mdpi.com
Ethanolamine Hydroxyl Group Hydrophilic Coatings, Biomaterial Scaffolds researchgate.net
Amine-terminated PEG Poly(ethylene glycol) chains Antifouling Surfaces, Biocompatible Materials researchgate.netmdpi.com
Amino Acids Carboxylic Acid & Amine Biopolymers, pH-Responsive Hydrogels mdpi.com

Computational and Theoretical Chemistry of 2,4,5 Trichlorophenyl Acrylate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. DFT methods balance computational cost and accuracy, making them suitable for a molecule of this size and complexity.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 2,4,5-trichlorophenyl acrylate (B77674), this involves finding the minimum energy conformation by considering the rotation around the single bonds, particularly the ester linkage.

The geometry of the 2,4,5-trichlorophenyl acrylate molecule would be optimized to find the most stable conformer. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The planarity of the acrylate group and the phenyl ring, and the orientation of the ester group relative to the ring, are key parameters in this analysis. It is expected that the molecule will have a largely planar structure to maximize conjugation, though some out-of-plane twisting may occur to alleviate steric hindrance from the chlorine atoms.

A conformational analysis would reveal the energy landscape of the molecule as a function of the rotation around the C-O bond of the ester group. This would identify the global minimum energy structure and any local minima, separated by rotational energy barriers. The relative energies of these conformers are crucial for understanding the molecule's flexibility and its predominant shapes at different temperatures.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical bond lengths and angles for similar molecules. Actual values would be determined from DFT calculations.

Parameter Predicted Value
C=O bond length ~1.21 Å
C-O (ester) bond length ~1.35 Å
C=C (acrylate) bond length ~1.34 Å
C-Cl bond length ~1.74 Å
C-O-C bond angle ~117°

Electronic Structure Analysis: HOMO/LUMO Energies and Band Gaps

The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chlorine atoms and the acrylate group is expected to lower the energies of both the HOMO and LUMO, and influence the size of the band gap. The distribution of these orbitals across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and based on general principles. Actual values would be determined from DFT calculations.

Property Predicted Value (eV)
HOMO Energy -7.0 to -6.0
LUMO Energy -2.0 to -1.0

Calculation of Global and Local Reactivity Descriptors

For this compound, these descriptors would help in understanding its susceptibility to different chemical transformations. For instance, the Fukui function would identify which of the carbon atoms in the phenyl ring or the acrylate group are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting reaction mechanisms and designing new synthetic pathways.

Table 3: Global Reactivity Descriptors (Illustrative Definitions)

Descriptor Formula Interpretation
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Tendency of electrons to escape from the system.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to change in electron distribution.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These spectra arise from the vibrations of the chemical bonds and can be used to identify the functional groups present in the molecule and to confirm its structure. For this compound, characteristic vibrational modes would include the C=O stretch of the ester, the C=C stretch of the acrylate, and the C-Cl stretches of the chlorinated ring.

The prediction of UV-Vis spectra involves calculating the electronic transitions between different molecular orbitals. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy one, often the HOMO to LUMO transition. These calculations can help in understanding the photophysical properties of the molecule.

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on typical ranges for the specified functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch (Ester) 1730 - 1715
C=C Stretch (Acrylate) 1640 - 1620
C-O Stretch (Ester) 1250 - 1150

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems over time. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations of this compound in a condensed phase (e.g., in a solvent or in a polymer matrix) would reveal the nature and strength of its intermolecular interactions. These interactions, which include van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the phenyl rings, govern the bulk properties of the material.

By simulating a system containing many molecules of this compound, it would be possible to observe their aggregation behavior. This would show how the molecules arrange themselves in space, whether they form ordered structures or remain amorphous, and how this is influenced by factors like temperature and the presence of a solvent. For a related polymer, poly(2,4,5-trichlorophenyl methacrylate), studies have indicated a lower flexibility compared to other poly(methacrylates), which can be attributed to the bulky and polar side groups. capes.gov.br This suggests that significant intermolecular interactions would also be present in the aggregation of the monomer.

Polymer Chain Dynamics and Morphology

Direct computational and theoretical investigations into the polymer chain dynamics and morphology specifically for poly(this compound) are not extensively available in peer-reviewed literature. However, by applying established principles of polymer physics and drawing parallels from computational studies on structurally similar polymers, such as other polyacrylates and substituted polystyrenes, a theoretical framework for understanding its behavior can be constructed.

The dynamic and morphological characteristics of a polymer are intrinsically linked to its molecular structure. For poly(this compound), the bulky and polar 2,4,5-trichlorophenyl pendant groups are expected to play a dominant role in dictating the polymer's physical properties. These groups introduce significant steric hindrance and potential for dipole-dipole interactions, which will influence chain mobility and the resulting solid-state structure.

Polymer Chain Dynamics:

The motion of polymer chains in poly(this compound) is anticipated to be significantly restricted compared to simpler polyacrylates like poly(methyl acrylate). The large trichlorophenyl groups will increase the energy barrier for bond rotation along the polymer backbone, leading to a stiffer chain. This increased stiffness affects the polymer's viscoelastic properties and its glass transition temperature (Tg).

Computational techniques, particularly molecular dynamics (MD) simulations, are powerful tools for probing polymer chain dynamics at the atomic level. rsc.orgresearchgate.net An MD simulation of poly(this compound) would involve constructing a model of multiple polymer chains and simulating their movement over time. youtube.com From these simulations, several key dynamic properties could be elucidated:

Segmental Motion: The movement of small segments of the polymer backbone and the reorientation of the trichlorophenyl side groups can be tracked. This is crucial for understanding the relaxation processes that govern the material's response to stress and temperature changes.

Chain Entanglement: At sufficiently high molecular weights, polymer chains are expected to become entangled, much like a bowl of spaghetti. mcpolymers.com The packing length, a parameter that correlates with the entanglement molecular weight, could be estimated from simulations. youtube.com This is a critical factor influencing the melt viscosity and mechanical strength of the polymer.

Polymer Morphology:

The arrangement of polymer chains in the solid state defines the material's morphology. Polymers can be amorphous, with chains arranged randomly, crystalline, with highly ordered chain packing into lamellae, or semi-crystalline, containing both amorphous and crystalline regions. mcpolymers.comfiveable.me

Given the irregular placement of the bulky trichlorophenyl groups along the polymer backbone, it is highly probable that poly(this compound) would be predominantly amorphous. britannica.com The steric hindrance would likely prevent the chains from packing into a regular, ordered crystalline lattice. This is a common characteristic of polymers with large, irregularly shaped side groups. mdpi.com

The morphology of amorphous polymers is characterized by a lack of long-range order. mcpolymers.com Computational studies, often complemented by experimental techniques like X-ray diffraction, can provide insight into the short-range order and packing of the polymer chains. For instance, the radial distribution function can be calculated from MD simulations to understand the average distances between different atoms and molecular groups, revealing how the trichlorophenyl groups of neighboring chains arrange themselves. rsc.org

Should any degree of crystallinity be present, it would likely manifest as small, imperfect crystallites embedded within a larger amorphous matrix. The formation of such structures is influenced by factors like the solvent used for casting and the thermal history of the material. kpi.ua

Illustrative Data from a Hypothetical Molecular Dynamics Study:

While specific experimental or simulation data for poly(this compound) is not available, the following table illustrates the type of data that could be generated from a molecular dynamics simulation to characterize its chain dynamics and morphology.

Disclaimer: The following data is purely illustrative and does not represent actual experimental or computational results for poly(this compound). It is intended to exemplify the parameters that would be investigated in a theoretical study.

ParameterHypothetical ValueSignificance
Mean-Squared Radius of Gyration (Rg²)150 ŲIndicates the average size of the polymer coil in the melt or a solvent.
End-to-End Distance45 ÅProvides another measure of the polymer chain dimensions.
Backbone Dihedral Angle DistributionPeaks at ±60°, 180° (Gauche/Trans)Reveals the preferred conformations of the polymer backbone.
Side-Chain Relaxation Time5 nsCharacterizes the timescale of the rotational motion of the trichlorophenyl groups.
Packing Length0.6 nmRelates to the density of chain entanglements in the polymer melt.
Predicted Glass Transition Temperature (Tg)120 °CThe temperature at which the polymer transitions from a glassy to a rubbery state.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4,5-trichlorophenyl acrylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves the reaction of 2,4,5-trichlorophenol with acryloyl chloride in anhydrous dichloromethane under nitrogen atmosphere. A base such as triethylamine is used to scavenge HCl. Optimization includes:

  • Temperature control (0–5°C to minimize side reactions).
  • Molar ratio adjustment (1:1.2 for phenol:acyl chloride).
  • Purification via recrystallization from ethanol/water (yield: 70–85%, purity >95%) .
    • Critical Parameters : Moisture exclusion, reaction time (4–6 hours), and post-reaction neutralization.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Protocols :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In amber glass bottles at 2–8°C under inert gas (argon) to prevent hydrolysis .
    • Emergency Measures : Immediate decontamination with ethanol for spills; eye exposure requires 15-minute flushing with saline .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Techniques :

  • GC-MS : For purity assessment (column: DB-5MS; carrier gas: helium).
  • NMR : 1^1H and 13^13C spectra to confirm substitution patterns (e.g., δ 6.8–7.2 ppm for aromatic protons).
  • FT-IR : Peaks at 1720 cm1^{-1} (ester C=O) and 750 cm1^{-1} (C-Cl) .
    • Validation : Cross-reference with standards from certified suppliers (e.g., Agilent Technologies) .

Advanced Research Questions

Q. How do structural modifications to the 2,4,5-trichlorophenyl group influence the compound’s reactivity and biological activity?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., 2,4,6-trichlorophenyl or dichlorophenyl derivatives) and evaluate:
  • Hydrolysis rates (pH 7.4 buffer, 37°C).
  • Enzyme inhibition (e.g., acetylcholinesterase for pesticide activity).
  • Key Findings : The 2,4,5-trichloro configuration enhances electrophilic reactivity and lipid solubility, critical for membrane penetration in pesticidal applications .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

  • Degradation Mechanisms :

  • Photolysis : UV irradiation (λ = 254 nm) generates chlorinated phenols and acrylic acid derivatives.
  • Biodegradation : Screening with Pseudomonas spp. shows partial dechlorination (30% over 14 days).
    • Mitigation Strategies : Nano-encapsulation with TiO2_2 to accelerate photodegradation .
    • Analytical Monitoring : LC-MS/MS for tracking degradation products (LOQ: 0.1 ppb) .

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • Approach :

  • Docking Simulations : Use AutoDock Vina to model binding with acetylcholinesterase (PDB ID: 1ACJ).
  • QSAR : Correlate substituent electronegativity (Hammett constants) with pesticidal LC50_{50} values.
    • Validation : Compare predictions with in vitro assays (e.g., IC50_{50} = 12 μM for Drosophila acetylcholinesterase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.